1-(4-Bromo-3-(chloromethyl)phenyl)ethanone
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Overview
Description
1-(4-Bromo-3-(chloromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H8BrClO It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and chloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromo-3-(chloromethyl)phenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 3-(chloromethyl)acetophenone. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-(chloromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine or chloromethyl groups.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Scientific Research Applications
1-(4-Bromo-3-(chloromethyl)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-(chloromethyl)phenyl)ethanone involves its interaction with molecular targets through its functional groups. The bromine and chloromethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-3-methylphenyl)ethanone: Similar structure but with a methyl group instead of a chloromethyl group.
1-(4-Bromo-3-(bromomethyl)phenyl)ethanone: Similar structure but with a bromomethyl group instead of a chloromethyl group
Uniqueness
1-(4-Bromo-3-(chloromethyl)phenyl)ethanone is unique due to the presence of both bromine and chloromethyl groups on the phenyl ring.
Properties
CAS No. |
1844064-90-9 |
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Molecular Formula |
C9H8BrClO |
Molecular Weight |
247.51 g/mol |
IUPAC Name |
1-[4-bromo-3-(chloromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H8BrClO/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4H,5H2,1H3 |
InChI Key |
OJLNZARUKSAISK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Br)CCl |
Origin of Product |
United States |
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